7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is a heterocyclic compound characterized by a pyrroloquinoxaline core structure with a bromine atom at the 7th position. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The molecular weight of this compound is approximately 253.14 g/mol, and it is classified as a specialty chemical with significant versatility in synthetic applications .
The synthesis of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline typically involves bromination reactions of pyrroloquinoxaline derivatives. Key synthetic routes include:
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and control over reaction conditions. This approach allows for more efficient production and purification processes compared to traditional batch reactions.
The molecular structure of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline features a bicyclic framework comprising a pyrrole and quinoxaline moiety. The presence of the bromine atom at the 7th position significantly influences its reactivity and biological activity.
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline participates in various chemical reactions:
These reactions are facilitated by the electron-withdrawing nature of the bromine atom which enhances the electrophilicity of adjacent carbon atoms in the aromatic system.
The mechanism of action for 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is multifaceted:
The physical properties of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline include:
Key chemical properties include:
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline has several scientific applications:
Bromination at specific positions of the pyrroloquinoxaline core remains challenging due to multiple reactive sites. Recent advances address this through reagent and condition optimization.
TBATB acts as a "bromine reservoir," releasing molecular bromine (Br₂) controllably under mild conditions. This slow release is critical for achieving high regioselectivity at electron-rich positions. For pyrroloquinoxalines, TBATB preferentially targets the C3 position due to its higher electron density compared to C7. However, strategic modifications (e.g., blocking C3 with aryl groups) redirect bromination to C1 or C7 [2]. Key advantages include:
Monobromination (e.g., C3) and dibromination (C1,C3) are tunable via solvent polarity and temperature:
Table 1: Optimization of TBATB-Mediated Bromination of Pyrroloquinoxaline [2]
Entry | Solvent | Temp (°C) | TBATB (equiv.) | 3a (C3-Bromo Yield %) | 4a (C1,C3-Dibromo Yield %) |
---|---|---|---|---|---|
1 | DMSO | 60 | 1.0 | 53 | 28 |
2 | DMSO | 80 | 1.0 | 15 | 73 |
8 | DMA | 80 | 1.2 | 61 | 20 |
9 | DMF | 80 | 1.2 | 77 | 18 |
10 | MeCN | 80 | 1.2 | 94 | 5 |
Critical insights:
A scalable route to the pyrroloquinoxaline core involves FeCl₃-catalyzed cyclization:
Ethyl pyruvate serves as a traceless directing group in quinoxaline synthesis:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: